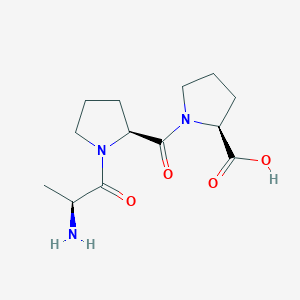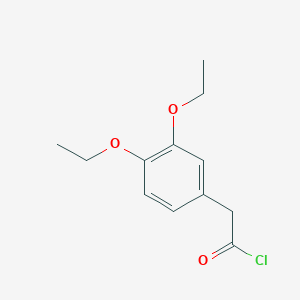
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl ergoline-8beta-carboxylate hydrochloride typically involves the esterification of ergoline-8beta-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of methyl ergoline-8beta-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl ergoline-8beta-carboxylate hydrochloride involves its interaction with dopamine receptors. It acts as a dopamine D2-receptor agonist, modulating neurotransmission in the brain. This interaction influences various molecular pathways, including those involved in mood regulation, motor control, and cognitive function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline-8beta-carboxylic acid methyl ester: A closely related compound with similar pharmacological properties.
Cabergoline: Another ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Ergotamine: An ergoline alkaloid used to treat migraines.
Uniqueness
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications in neurology and psychiatry. Its distinct chemical structure allows for targeted modulation of neurotransmission, making it a valuable compound in scientific research and drug development .
Propriétés
Formule moléculaire |
C16H19ClN2O2 |
|---|---|
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
methyl (6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10;/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3;1H/t10-,12-,14-;/m1./s1 |
Clé InChI |
MNGVCYYSNDLSFI-SRVRJAHMSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1.Cl |
SMILES canonique |
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-Bromobenzo[d]thiazol-6-yl)butan-1-one](/img/structure/B8370854.png)









